Linker Attachment Point: 4'-Ether Versus 5'-Amine Regioisomers
The attachment point of the PEG linker on the thalidomide ring is a critical determinant of PROTAC activity. A SAR study on AURKA-targeting PROTACs found that moving the linker attachment from the 4-position to the 5-position altered the structural requirements for degradation potency, enabling a potent degrader with a linker as short as 2 PEG units [1]. While Thalidomide 4'-ether-PEG3-amine places the linker at the 4-position via an ether bond, the 5'-amine-PEG3-amine analog (CAS 2863635-01-0) incorporates an amine linkage at the 5-position . This regioisomeric difference results in divergent exit vectors that directly impact ternary complex geometry and ultimately degradation efficiency in a target-specific manner [1].
| Evidence Dimension | Linker attachment position and exit vector geometry |
|---|---|
| Target Compound Data | 4'-ether linkage; PEG3 attached at 4-position of thalidomide ring |
| Comparator Or Baseline | 5'-amine linkage; PEG3 attached at 5-position of thalidomide ring |
| Quantified Difference | Qualitative SAR: 5-position attachment enables potent degradation with 2 PEG units; 4-position attachment requires different linker optimization |
| Conditions | AURKA-targeting PROTAC SAR study (neuroblastoma models) |
Why This Matters
Selecting the correct regioisomer (4'-ether vs 5'-amine) is not a matter of preference but of project-specific SAR—the wrong attachment point may yield inactive PROTACs even when all other components are identical.
- [1] Maia, T. M., et al. (2023). ProteomeXchange Dataset PXD040391-3: Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. View Source
